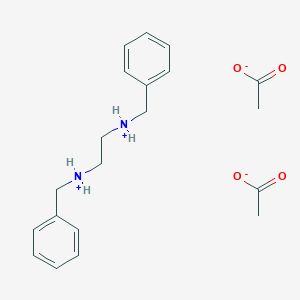

N,N'-Dibenzylethylenediamine diacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N’-Dibenzylethylenediamine diacetate: is a chemical compound with the molecular formula C20H28N2O4. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly long-acting penicillins and cephalosporins. The compound appears as white to almost white needle-shaped crystals or powder and is soluble in water and ethanol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of N,N’-Dibenzylethylenediamine diacetate involves a multi-step synthesis process:

Condensation Reaction: Benzaldehyde reacts with ethylenediamine in the presence of glacial acetic acid to form N,N’-dibenzylidene ethylenediamine.

Catalytic Hydrogenation: The N,N’-dibenzylidene ethylenediamine undergoes catalytic hydrogenation to yield N,N’-dibenzylethylenediamine.

Salification: The final step involves salifying N,N’-dibenzylethylenediamine with acetic acid to produce N,N’-Dibenzylethylenediamine diacetate.

Industrial Production Methods: Industrial production methods for N,N’-Dibenzylethylenediamine diacetate typically follow the same synthetic route but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions to minimize impurities and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: N,N’-Dibenzylethylenediamine diacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of N,N’-Dibenzylethylenediamine diacetate.

Reduction: Simpler amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

Chemistry: N,N’-Dibenzylethylenediamine diacetate is used as a ligand in coordination chemistry and as a building block in organic synthesis. It is also employed in the synthesis of complex organic molecules and polymers .

Biology and Medicine: The compound is a crucial intermediate in the production of long-acting penicillins and cephalosporins, which are essential antibiotics used to treat various bacterial infections .

Industry: In the industrial sector, N,N’-Dibenzylethylenediamine diacetate is used in the manufacture of pharmaceuticals and as a chemical reagent in various chemical processes .

Mecanismo De Acción

The mechanism of action of N,N’-Dibenzylethylenediamine diacetate primarily involves its role as an intermediate in the synthesis of antibiotics. It facilitates the formation of long-acting penicillins and cephalosporins by providing the necessary chemical structure for these antibiotics. The molecular targets and pathways involved include the inhibition of bacterial cell wall synthesis, leading to the bactericidal effect of the antibiotics .

Comparación Con Compuestos Similares

N,N’-Dimethylethylenediamine: Used as a ligand in coordination chemistry and in the synthesis of various organic compounds.

N,N’-Diethylethylenediamine: Another similar compound used in organic synthesis and as a chemical reagent.

Uniqueness: N,N’-Dibenzylethylenediamine diacetate is unique due to its specific application in the synthesis of long-acting antibiotics. Its structure allows for the formation of stable, long-acting pharmaceutical compounds, which is not as effectively achieved by its similar counterparts .

Actividad Biológica

N,N'-Dibenzylethylenediamine diacetate (DBEDDA), also known as Benzathine diacetate, is a compound with significant biological activity and potential applications in various fields, including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₀N₂·2C₂H₄O₂

- Molar Mass : 360.45 g/mol

- Melting Point : 117-118 °C

- Solubility : 150 g/L in water at 20 °C

- pH : 5 - 6 (50 g/L in water at 20 °C)

These physicochemical properties suggest that DBEDDA is soluble in aqueous environments, which is crucial for its bioavailability and interaction with biological systems.

Biological Activity

DBEDDA exhibits several biological activities that are of interest in medicinal chemistry:

- Antimicrobial Activity :

- Pharmacological Applications :

- Mechanism of Action :

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of DBEDDA demonstrated its effectiveness when combined with traditional antibiotics. The results indicated a significant reduction in bacterial growth rates, particularly in resistant strains of bacteria. The study concluded that DBEDDA could serve as an adjunct therapy to enhance the efficacy of existing antibiotics .

Case Study 2: Drug Formulation

Research on drug formulations containing DBEDDA highlighted its role in improving the stability and solubility of active pharmaceutical ingredients (APIs). In a controlled study, formulations with DBEDDA exhibited increased bioavailability compared to those without it, suggesting that it may be beneficial in developing more effective drug delivery systems .

Table 1: Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Synergistic Effects | Enhances antibiotic efficacy | |

| Drug Stability | Improves solubility and stability |

| Property | Value |

|---|---|

| Molecular Weight | 360.45 g/mol |

| Melting Point | 117-118 °C |

| Solubility | 150 g/L |

| pH | 5 - 6 |

Propiedades

Número CAS |

122-75-8 |

|---|---|

Fórmula molecular |

C18H24N2O2 |

Peso molecular |

300.4 g/mol |

Nombre IUPAC |

acetic acid;N,N'-dibenzylethane-1,2-diamine |

InChI |

InChI=1S/C16H20N2.C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4) |

Clave InChI |

MJPABTWCPARPBD-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |

SMILES canónico |

CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Key on ui other cas no. |

122-75-8 |

Pictogramas |

Irritant |

Números CAS relacionados |

140-28-3 (Parent) |

Sinónimos |

enzathine benzathine diacetate benzathine dihydrochloride N,N'-dibenzylethylenediamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N,N'-Dibenzylethylenediamine diacetate in the synthesis of Cefoxitin?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of Cefoxitin []. It reacts with a specific compound (formula IV in the abstract) to yield another intermediate (formula III), which is further processed to ultimately obtain Cefoxitin.

Q2: Why is the use of this compound advantageous in this specific synthesis pathway?

A2: The abstract of the Cefoxitin preparation method [] highlights that using this compound or its aqueous solution helps maintain deacetyled cefoxitin in a salt form (sodium or amine salt). This is crucial for preventing unwanted side reactions, particularly condensation reactions that are favored at low pH. By avoiding these side reactions, the overall yield and quality of the final Cefoxitin product are improved.

Q3: Are there any known side products formed during the synthesis of this compound itself?

A3: While the abstract on the determination of side products during the preparation of this compound [] doesn't specify the identified side products, it suggests that their presence and control are important considerations during the synthesis. This information highlights the need for careful optimization of the synthesis process to ensure the purity and yield of this compound, which ultimately impacts the production of Cefoxitin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.